6-Iodoquinazolin-4-one

Beschreibung

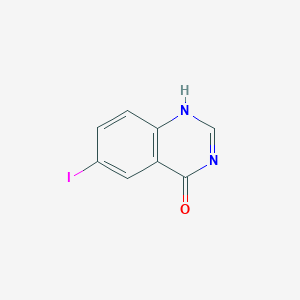

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXMZKDRVGIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354109 | |

| Record name | 6-Iodoquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-08-7 | |

| Record name | 6-Iodo-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodoquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 6-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Iodoquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 6 Iodoquinazolin 4 One and Its Molecular Derivatives

Direct Synthesis Routes to 6-Iodoquinazolin-4-one

The direct construction of the this compound core can be achieved through several efficient chemical strategies.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of quinazolinones. A common and effective method for preparing this compound involves the reaction of 2-amino-5-iodobenzoic acid with a suitable one-carbon source. For instance, heating 2-amino-5-iodobenzoic acid with trimethyl orthoformate, often in a solvent like acetonitrile, leads to the formation of the desired product in high yield. chemicalbook.com Another approach utilizes formamide, which serves as both the reagent and the solvent, in a reaction with 5-iodo-2-aminobenzoic acid. google.com This method is particularly notable for its simplicity and the ready availability of the starting materials.

A related cyclization strategy starts from 2-amino-5-iodobenzamide (B1582221), which can be cyclized with 1,3,5-trioxane (B122180) in the presence of acetic acid and methanol (B129727) to afford 6-iodoquinazolin-4(3H)-one. arkat-usa.org

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for the synthesis of quinazolinone derivatives. The synthesis of 6-iodoquinazolin-4(3H)-one has been successfully achieved via an electrochemical process. arkat-usa.org This method involves the reaction of 2-amino-5-iodobenzamide with 1,3,5-trioxane in methanol containing acetic acid as an electrolyte. The reaction proceeds at room temperature and provides the product in a moderate yield. This approach is advantageous due to its mild reaction conditions and scalability. arkat-usa.org

Iodine-Catalyzed Oxidative Synthesis

Molecular iodine can act as a catalyst in the oxidative C-H amination for the synthesis of quinazolin-4(3H)-ones. organic-chemistry.orgnih.gov This metal-free approach typically involves the oxidative coupling of 2-aminobenzamides with various coupling partners. For example, the reaction of 2-aminobenzamides with aryl methyl ketones can yield 2-aryl quinazolin-4(3H)-ones. organic-chemistry.orgnih.gov While a specific example for the direct synthesis of the parent this compound using this method is not explicitly detailed in the provided literature, the general applicability of iodine-catalyzed oxidative cyclization suggests its potential as a viable synthetic route. Another iodine-catalyzed oxidative system utilizes primary alcohols with o-aminobenzamides, using DMSO as the oxidant, to form quinazolinones. rsc.org

Synthesis of this compound Derivatives via Modification of the Quinazolinone Core

The this compound scaffold serves as a versatile platform for the introduction of various substituents at different positions of the heterocyclic ring system.

Introduction of Substituents at the C-2 Position

The C-2 position of the quinazolinone ring is a common site for derivatization. One synthetic route to C-2 substituted 6-iodoquinazolin-4-ones begins with the reaction of 5-iodoanthranilic acid with acetic anhydride. researchgate.net This forms a benzoxazinone (B8607429) intermediate, which can then be reacted with various nucleophiles to introduce substituents at the C-2 position. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net

Another strategy involves the preparation of 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one, which upon reaction with formamide, yields 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one. researchgate.net The resulting compound can be further modified. For instance, treatment with phosphorus pentasulfide can convert the carbonyl group to a thione. researchgate.net

Furthermore, 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one can be utilized as a starting material for introducing various groups at the C-2 position. Alkylation with chloroacetone (B47974) yields the 2-(2-oxopropylthio) analog. jocpr.com

Modification at the N-3 Position

The nitrogen atom at the N-3 position of the quinazolinone core is another key site for introducing molecular diversity. A general method involves the reaction of an intermediate, such as 2-acetamido-5-iodobenzoic acid (formed from 5-iodoanthranilic acid and acetic anhydride), with a variety of amines in the presence of a dehydrating agent like phosphorus trichloride. researchgate.net This allows for the introduction of a wide range of substituents at the N-3 position.

Another approach involves the synthesis of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one from 6-iodo-2-methyl-4H-benzo[d]- arkat-usa.orgresearchgate.net-oxazin-4-one and hydrazine hydrate. The amino group at the N-3 position can then be further functionalized. researchgate.net

Data Tables

Table 1: Direct Synthesis of this compound

| Starting Material(s) | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-iodobenzoic acid | Trimethyl orthoformate | Acetonitrile | Not specified | This compound | 94 | chemicalbook.com |

| 5-Iodo-2-aminobenzoic acid | Formamide, Phosphorus oxychloride | Toluene | Not specified | 6-Iodo-3H-quinazolin-4-one | Not specified | google.com |

| 2-Amino-5-iodobenzamide | 1,3,5-Trioxane, Acetic acid | Methanol | Room Temperature, Electrochemical | 6-Iodoquinazolin-4(3H)-one | 57 | arkat-usa.org |

Table 2: Synthesis of this compound Derivatives

| Starting Material | Reagent(s) | Product | Modification Position | Reference |

| 5-Iodoanthranilic acid | Acetic anhydride, then various amines | N-substituted 6-iodo-2-methylquinazolin-4-ones | C-2 and N-3 | researchgate.net |

| 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one | Formamide | 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one | C-2 | researchgate.net |

| 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one | Chloroacetone | 2-(2-Oxopropylthio)-3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-one | C-2 | jocpr.com |

| 6-Iodo-2-methyl-4H-benzo[d]- arkat-usa.orgresearchgate.net-oxazin-4-one | Hydrazine hydrate | 3-Amino-6-iodo-2-methyl quinazolin 4-(3H)-one | N-3 | researchgate.net |

Derivatization at the C-4 Position

The C-4 position of the this compound scaffold is amenable to various derivatization strategies, allowing for the introduction of diverse functional groups. A common approach involves the initial conversion of the 4-oxo group to a more reactive intermediate. For instance, 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one can be treated with phosphorus pentasulfide to yield the corresponding thione derivative. This thionation step transforms the carbonyl group into a thiocarbonyl group, which can then serve as a precursor for further modifications. researchgate.net

Subsequent alkylation of the thione derivative with various alkyl halides can lead to the synthesis of 4-alkylthio-6-iodoquinazoline derivatives. Similarly, the oxygen atom of the original 4-oxo group can be alkylated to produce 4-alkoxy-6-iodoquinazoline derivatives. researchgate.net These reactions significantly expand the chemical space accessible from the this compound core structure.

Advanced Cross-Coupling Reactions Utilizing the Iodine Substituent at C-6

The iodine substituent at the C-6 position of the quinazolinone ring is a key feature that enables a variety of powerful carbon-carbon bond-forming reactions. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions makes it an ideal site for introducing aryl, alkynyl, and other organic fragments.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is particularly valuable for the synthesis of biaryl compounds.

The coupling of this compound derivatives with various arylboronic acids provides a direct route to 6-arylquinazolin-4-one scaffolds. A study by B. Rajitha et al. demonstrated the successful Suzuki-Miyaura coupling of 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one with a range of arylboronic acids. orientjchem.org The reactions were carried out in ethylene (B1197577) glycol dimethyl ether using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base. Notably, these reactions were efficiently promoted by microwave irradiation, significantly reducing the reaction times compared to conventional heating methods. orientjchem.org

The use of microwave irradiation highlights a green chemistry approach to the synthesis of these derivatives, offering advantages in terms of energy efficiency and reaction speed. orientjchem.org

The Suzuki-Miyaura coupling provides a robust and versatile method for the synthesis of a library of 6-arylquinazolin-4-one derivatives. The reaction conditions can be optimized to achieve high yields of the desired products. The following table summarizes the results from the coupling of 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one with various arylboronic acids under microwave irradiation. orientjchem.org

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3-methyl-2,6-diphenyl-quinazolin-4(3H)-one | 94 |

| 4-Methylphenylboronic acid | 3-methyl-2-phenyl-6-(p-tolyl)quinazolin-4(3H)-one | 92 |

| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | 90 |

| 4-Chlorophenylboronic acid | 6-(4-chlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | 88 |

| 4-Fluorophenylboronic acid | 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | 85 |

| 4-Nitrophenylboronic acid | 3-methyl-6-(4-nitrophenyl)-2-phenylquinazolin-4(3H)-one | 82 |

| Naphthalene-1-boronic acid | 3-methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one | 80 |

| Thiophene-2-boronic acid | 3-methyl-2-phenyl-6-(thiophen-2-yl)quinazolin-4(3H)-one | 86 |

Sonogashira Coupling Reactions for C-C Alkynylation

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic compounds. The C-6 iodo substituent of the quinazolinone ring serves as an excellent electrophilic partner in this transformation.

Research has shown that 2-aryl-4-chloro-6-iodoquinazolines undergo regioselective Sonogashira coupling at the C-6 position. mdpi.com The reaction of these substrates with terminal alkynes such as phenylacetylene, in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) and a copper(I) co-catalyst, selectively yields the 6-alkynyl derivatives. mdpi.com This selectivity is attributed to the higher reactivity of the C-I bond compared to the C-Cl bond under these conditions. mdpi.com

A review on metal-catalyzed cross-coupling reactions of halogenated quinazolinones further highlights the utility of the Sonogashira reaction. For example, 6-iodoquinazolinedione and its N-methylated derivative have been successfully coupled with ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate in the presence of a Pd(PPh₃)₄-CuI catalyst system. mdpi.com Furthermore, 6-iodo-N-isopropylquinazolin-4-amines have been subjected to Sonogashira coupling with propargyl alcohol using a PdCl₂(PPh₃)₂-dppf catalyst complex and CuI as a co-catalyst. mdpi.comnih.gov

The following table presents examples of Sonogashira coupling reactions with 6-iodoquinazoline (B1454157) derivatives.

| 6-Iodoquinazoline Derivative | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-chloro-6-iodoquinazoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃ | 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline | 80-88 | mdpi.com |

| 6-Iodoquinazolinedione | Ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate | Pd(PPh₃)₄, CuI, HNEt₂ | 6-Alkynylquinazolinedione derivative | N/A | mdpi.com |

| N-(3-fluorophenyl)-6-iodoquinazolin-4-amine | 2-Methylbut-3-yn-2-ol | PdCl₂(PPh₃)₂-dppf, CuI, NEt₃ | 6-Alkynyl-4-anilinoquinazoline derivative | 73 | mdpi.comnih.gov |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. This reaction is known for its tolerance of a wide range of functional groups.

The versatility of the this compound scaffold extends to its application in Stille coupling reactions. Specifically, 2-aryl-4-chloro-6-iodoquinazolines have been utilized in one-pot sequential Sonogashira and Stille cross-coupling reactions. mdpi.com Following an initial Sonogashira coupling at the C-6 position with phenylacetylene, the resulting 2-aryl-4-chloro-6-(phenylethynyl)quinazoline intermediate can undergo a subsequent Stille coupling with an organostannane, such as 2-(tributylstannyl)furan. This sequential approach allows for the introduction of two different carbon-based substituents at both the C-4 and C-6 positions in a controlled manner, although the yields for the second step were reported to be moderate. mdpi.com

This sequential one-pot procedure demonstrates the strategic advantage of having two different halogen substituents on the quinazoline (B50416) core, enabling selective and sequential functionalization.

| Substrate | Reagents | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-Aryl-4-chloro-6-iodoquinazoline | 1. Phenylacetylene 2. 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃ | 2-Aryl-4-(furan-2-yl)-6-(phenylethynyl)quinazoline | Moderate |

Green Chemistry Approaches and Sustainable Synthetic Strategies for Iodinated Quinazolinones

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methodologies for the preparation of quinazolinone derivatives, including their iodinated analogs. These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov The application of microwave heating has been successfully employed in the synthesis of quinazolinone derivatives. researchgate.netresearchgate.net For instance, a rapid and efficient microwave-assisted protocol has been developed for the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, a green solvent. researchgate.netsci-hub.cat This method has been shown to be applicable to a broad range of substrates, including those that are typically less reactive under conventional heating. sci-hub.cat The Niementowski condensation, a classical method for quinazolin-4-one synthesis, can also be significantly accelerated under microwave irradiation. frontiersin.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of quinazolinones. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation. nih.gov A simple and rapid one-pot synthesis of 4-tosyl quinazolines has been developed using a copper-catalyzed cross-coupling reaction of 2-iodoaniline (B362364) and tosyl methyl isocyanide under ultrasonic conditions, achieving good efficiency in a short time. nih.gov

Ionic Liquid-Mediated Synthesis:

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.org They can act as both solvents and catalysts in organic reactions. Basic ionic liquids have been shown to be effective catalysts and surfactants for the synthesis of quinazolinones in aqueous media. rsc.orgnih.gov The use of recyclable ionic liquids in a metal-free and solvent-free tandem oxidative cyclocondensation of isatoic anhydrides with arylmethylamines has also been reported for the synthesis of 2-aryl-3-arylmethylquinazolin-4(3H)-ones. researchgate.net

Catalyst-Free Synthesis:

The development of catalyst-free synthetic methods is a key goal in green chemistry as it eliminates the need for often toxic and expensive metal catalysts. One-pot, catalyst-free methods have been developed for the synthesis of substituted quinazolin-4(3H)-ones and their dihydro derivatives from N-(2-aminobenzoyl)benzotriazoles with amines and orthoesters or aldehydes. researchgate.net Additionally, a metal-catalyst-free protocol for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes has been reported, utilizing an oxidative olefin bond cleavage. mdpi.com

The following table provides a comparative overview of different green synthetic methodologies for quinazolinone derivatives.

| Methodology | Key Features | Advantages | Example Reaction |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, increased yields, cleaner reactions researchgate.net | Iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water researchgate.netsci-hub.cat |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves | Enhanced reaction rates and yields nih.gov | Cu-catalyzed synthesis of 4-tosyl quinazolines from 2-iodoaniline nih.gov |

| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as solvents and/or catalysts | Recyclability of the reaction medium, metal-free conditions rsc.orgresearchgate.net | Synthesis of quinazolinones in aqueous media using basic ionic liquids nih.gov |

| Catalyst-Free Synthesis | Reactions proceed without a catalyst | Avoids toxic and expensive catalysts, simplifies purification researchgate.netmdpi.com | One-pot synthesis from N-(2-aminobenzoyl)benzotriazoles researchgate.net |

Characterization Methodologies for Synthesized Derivatives

The structural elucidation and confirmation of newly synthesized this compound derivatives are crucial steps in the research process. A combination of spectroscopic techniques is typically employed for this purpose, providing detailed information about the molecular structure and purity of the compounds.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands are observed for the C=O (carbonyl) and C=N (imine) stretching vibrations. researchgate.netresearchgate.net The disappearance of N-H and NH₂ stretching bands can confirm the successful cyclization and substitution at the nitrogen atoms. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound derivatives, characteristic signals are observed for the aromatic protons on the quinazolinone core and any substituents. researchgate.netmdpi.com A singlet in the downfield region is typically assigned to the proton at the C2 position of the quinazolinone ring when it is unsubstituted. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the quinazolinone ring system and its substituents are characteristic and aid in structural confirmation. mdpi.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized molecules with high accuracy. nih.gov

Elemental Analysis:

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed structure to confirm its empirical formula. researchgate.net

The following table presents representative spectral data for a synthesized this compound derivative.

| Technique | Observed Data |

|---|---|

| IR (KBr, cm⁻¹) | 3282 (NH), 3120 (OH) for a 6-nitro-4-(4-hydroxyphenylamino)-2-methylquinazoline derivative nih.gov |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.19 (3H, s, CH₃C=N), 7.72 (2H, d, J = 8.37 Hz), 7.91 (1H, d, J = 9.16 Hz), 8.57 (1H, d, J = 9.30 Hz), 8.75 (1H, s, H-2), 9.65 (1H, s, H-5), 10.51 (1H, s, NH), 11.16 (1H, s, OH) for a 6-nitro-4-(4-hydroxyphenylamino)-2-methylquinazoline derivative nih.gov |

| ¹³C NMR (DMSO-d₆, δ ppm) | 159.1, 158.0, 153.5, 152.9, 144.9, 139.2, 133.3, 129.9, 129.4, 127.0, 126.1, 122.0, 121.2, 114.9, 114.8, 11.8 for a 6-nitro-4-(4-hydroxyphenylamino)-2-methylquinazoline derivative nih.gov |

| MS (m/z) | 323.67 for a 6-nitro-4-(4-hydroxyphenylamino)-2-methylquinazoline derivative nih.gov |

Structure Activity Relationship Sar Studies of 6 Iodoquinazolin 4 One Derivatives

Positional Impact of Substituents on Biological Activity Profiles

Role of the C-6 Iodine Atom in Modulating Activity

For instance, in the context of anticancer activity, the 6-iodo substitution has been shown to be a key feature in derivatives designed as inhibitors of enzymes like carbonic anhydrase XII (CAXII) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Studies have demonstrated that 6-iodoquinazoline (B1454157) derivatives exhibit significant antiproliferative effects against various cancer cell lines. nih.gov The iodine atom's ability to form halogen bonds and participate in hydrophobic interactions within the active sites of these enzymes is thought to be a crucial factor in their inhibitory potency.

Furthermore, the introduction of iodine at the 6-position, and in some cases at both the 6 and 8 positions, has been reported to significantly enhance antibacterial activity. nih.govnih.gov This suggests that the steric and electronic properties conferred by the iodine atom are beneficial for interaction with bacterial targets.

Influence of C-2 Substitutions on Pharmacological Effects

The C-2 position of the 6-iodoquinazolin-4-one scaffold offers a valuable site for chemical modification to fine-tune pharmacological effects. A variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been explored, leading to derivatives with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties. nih.govresearchgate.netresearchgate.net

Another study focused on the synthesis of 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one derivatives for potential antitubercular activity. scialert.net The presence of the 2-(4-chlorophenyl) group was a key structural feature of the synthesized compounds.

Table 1: Impact of C-2 and C-4 Substitutions on Anticancer Activity of 6-Iodoquinazoline Derivatives

| Compound | C-2 Substituent | C-4 Substituent | Anticancer Activity (IC50, µM) | CAXII Inhibition (IC50) |

|---|---|---|---|---|

| 3a | H | Sulfanilamide | Weaker activity | 9.51 nM |

| 3b | 4-Methoxyphenyl (B3050149) | Sulfanilamide | 6.0 - 9.0 | 3.75 nM |

| 3c | Phenyl | Sulfathiazole | 4.0 - 8.0 | 3.69 nM |

| 3d | 4-Methoxyphenyl | Sulfathiazole | Reduced activity | 8.91 nM |

Data sourced from a study on newly synthesized iodoquinazoline derivatives. The IC50 values for anticancer activity were determined against four different cancer cell lines. nih.gov

Effects of N-3 and C-4 Modifications on Biological Potency and Selectivity

Modifications at the N-3 and C-4 positions of the this compound core are pivotal in dictating the biological potency and selectivity of the resulting derivatives. The introduction of various substituents at these positions has led to the discovery of compounds with significant anti-inflammatory, antitubercular, and anticancer activities. scialert.netekb.egmdpi.com

In the development of antitubercular agents, the conversion of the C-4 carbonyl group to a thione and subsequent S-alkylation was found to be crucial for activity. scialert.netresearchgate.net A study revealed that 4-alkylthio derivatives of 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one were active against Mycobacterium tuberculosis, whereas the corresponding 4-alkyloxy derivatives were inactive. scialert.netresearchgate.net This underscores the importance of the sulfur atom at the C-4 position for this specific biological activity.

For anti-inflammatory applications, a series of 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-ones were synthesized and evaluated. ekb.eg The results indicated that the nature of the substituent at the N-3 position significantly influenced the anti-inflammatory potency. Specifically, the incorporation of a tetrahydropyrimidin-2-one moiety, particularly when substituted with a 4-methoxyphenyl group, resulted in the highest anti-inflammatory activity. ekb.eg

Furthermore, in the realm of anticancer research, the substitution at the C-4 position with anilino groups bearing a sulfonamide moiety has proven to be a successful strategy. nih.gov These modifications, in conjunction with appropriate C-2 substituents, have yielded compounds with potent antiproliferative and carbonic anhydrase inhibitory activities. nih.gov The amino group at C-4 also serves as a key attachment point for linkers in the design of inhibitors targeting protein kinases. mdpi.com

Table 2: Influence of N-3 and C-4 Modifications on Biological Activity

| Base Scaffold | Modification | Resulting Compound Type | Observed Biological Activity |

|---|---|---|---|

| 2-(4-Chlorophenyl)-6-iodoquinazolin-4-one | Thionation at C-4 and S-alkylation | 4-Alkylthio derivatives | Antitubercular |

| 2-(4-Chlorophenyl)-6-iodoquinazolin-4-one | O-alkylation at C-4 | 4-Alkyloxy derivatives | Inactive (Antitubercular) |

| 6-Iodo-2-phenylquinazolin-4(3H)-one | Substitution at N-3 with substituted tetrahydropyrimidin-2-ones | 3-Substituted quinazolinones | Anti-inflammatory |

| 6-Iodo-2-substituted-quinazolin-4-one | Substitution at C-4 with anilino-sulfonamides | 4-Anilinoquinazoline sulfonamides | Anticancer, Antimicrobial |

This table summarizes findings from multiple studies on the SAR of this compound derivatives. nih.govscialert.netekb.eg

Exploration of Fused Heterocyclic Analogs and their SAR Implications

The exploration of fused heterocyclic analogs of this compound represents a significant strategy in the quest for novel therapeutic agents with enhanced potency and selectivity. By appending additional heterocyclic rings to the core quinazoline (B50416) structure, researchers can create more complex and rigid molecules with altered electronic and steric properties, potentially leading to improved interactions with biological targets.

One notable example involves the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potent PI3Kα inhibitors for cancer therapy. mdpi.com In this design, the imidazo[1,2-a]pyridine (B132010) moiety, a key pharmacophore in other PI3Kα inhibitors, was introduced at the C-6 position of the quinazoline ring, replacing the iodine atom after an initial Suzuki-Miyaura cross-coupling reaction. mdpi.com This strategic fusion resulted in compounds with submicromolar inhibitory activity against various tumor cell lines. mdpi.com The SAR studies of these fused analogs revealed that substituents at the C-4 position of the quinazoline ring and on the imidazo[1,2-a]pyridine ring system were critical for optimizing PI3Kα inhibitory activity and antiproliferative effects. mdpi.com

Another approach has been the synthesis of triazolo[4,3-c]quinazoline derivatives from 6-iodoquinazoline precursors. These fused systems have been evaluated for their anti-inflammatory properties, demonstrating that the fusion of a triazole ring can lead to compounds with activity comparable to standard drugs like indomethacin. nih.gov

Rational Design Principles for Enhanced Bioactivity

The rational design of this compound derivatives with enhanced bioactivity is guided by a deep understanding of the SAR principles discussed previously and the structural requirements of the intended biological target. Key strategies include leveraging the properties of the C-6 iodine atom, optimizing substitutions at the C-2, N-3, and C-4 positions, and employing molecular hybridization and scaffold hopping techniques.

A fundamental principle is the utilization of the C-6 iodine as an anchor or a group that can participate in specific interactions like halogen bonding. cymitquimica.com Its presence often contributes to increased lipophilicity, which can enhance membrane permeability and target engagement.

For kinase inhibitors, a common design strategy involves installing a reactive group at the C-4 position that can form a covalent bond with a cysteine residue in the ATP-binding pocket of the target kinase. For example, in the design of EGFR inhibitors, anilinoquinazoline (B1252766) derivatives are often functionalized with an acrylamide (B121943) moiety to achieve irreversible inhibition. mdpi.com

Molecular docking studies play a crucial role in the rational design process. By simulating the binding of designed compounds to the active site of a target protein, researchers can predict binding affinities and modes of interaction, allowing for the prioritization of synthetic targets. researchgate.netekb.eg For instance, in the design of anticonvulsant 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-ones, molecular docking was used to assess binding to the GABA-A receptor, helping to rationalize the observed anticonvulsant activities. researchgate.net

Furthermore, the principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively applied. The synthesis of quinazolinones bearing sulfonamide moieties is a prime example, aiming to create hybrid molecules that integrate the features of both nitrogen heterocycles and sulfonamides to achieve enhanced antibacterial and anti-inflammatory activities. nih.gov

Computational Approaches in the Research and Optimization of 6 Iodoquinazolin 4 One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 6-iodoquinazolin-4-one derivatives, to the active site of a biological target, typically a protein or enzyme.

A primary application of molecular docking is the estimation of binding affinity, often expressed as a docking score in units of energy (e.g., kcal/mol). A lower (more negative) score generally indicates a more stable ligand-receptor complex and potentially higher biological activity.

In a study of newly synthesized 2,4-disubstituted-6-iodoquinazoline derivatives, molecular docking was used to predict their binding affinities against several potential anticancer and antibacterial targets. nih.gov For instance, when docked against human thymidine (B127349) kinase (hTK), the derivatives showed promising interactions. nih.gov Compound 3e exhibited the strongest interaction with a docking score of -10.16 kcal/mol, while compound 3b had the lowest binding affinity at -9.02 kcal/mol. nih.gov The average binding affinity for the series of five compounds against hTK was -9.36 ± 0.46 kcal/mol. nih.gov

Beyond a simple score, docking simulations provide detailed analyses of the non-covalent intermolecular interactions that stabilize the ligand in the binding pocket. These interactions are crucial for molecular recognition and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For example, studies on quinazolinone derivatives have identified key hydrogen bonding interactions with residues like TYR-385 and SER-530 in cyclooxygenase (COX) enzymes, which are critical for their anti-inflammatory activity. researchgate.net

| Compound | Docking Score (kcal/mol) |

|---|---|

| Compound 3b | -9.02 |

| Compound 3d | -9.26 |

| Compound 3e | -10.16 |

| Average (3a-e) | -9.36 ± 0.46 |

Docking simulations reveal the precise three-dimensional orientation, or "binding mode," of a ligand within the active site of its target. This information is vital for understanding why certain compounds are active while others are not. It can show, for example, how a substituent at a particular position on the this compound scaffold can form a favorable hydrogen bond with a specific amino acid residue, thereby enhancing its inhibitory activity.

In silico studies on various quinazolinone analogs have successfully elucidated their binding modes. nih.gov For instance, docking of novel quinazolinone Schiff base derivatives into the active site of the DNA gyrase enzyme helped to understand the ligand-receptor intermolecular interactions in detail. nih.gov Similarly, research on derivatives targeting the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) used docking to confirm that the most active compounds fit well into the ATP binding site, which was consistent with their observed biological activity. ekb.eg These computational models provide a structural rationale for the observed activities and guide further structural modifications to improve potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For this compound derivatives, QSAR models are instrumental in predicting the activity of untested compounds and identifying the key structural features that influence their efficacy.

2D-QSAR models correlate biological activity with two-dimensional molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's topology and physicochemical properties, such as molecular weight, logP (lipophilicity), and connectivity indices.

The development of a 2D-QSAR model involves calculating these descriptors for a series of this compound analogs with known biological activities. nih.gov Mathematical models, using techniques like multiple linear regression or machine learning algorithms, are then generated to establish a correlation. researchgate.net While simpler than their 3D counterparts, 2D-QSAR models can be effective for activity prediction and provide insights into which general properties (e.g., size, polarity) are important for activity. nih.gov Some research efforts combine 2D-QSAR with 3D-QSAR to design more reliable compounds, ensuring that important molecular descriptors from the 2D structure are not overlooked. nih.gov

3D-QSAR is a more advanced approach that considers the three-dimensional properties of molecules. nih.gov This method requires the alignment of all molecules in a dataset onto a common scaffold, which for this series would be the this compound core. unar.ac.idnih.gov The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric (shape) and electrostatic (charge) fields around the aligned molecules and correlates these fields with biological activity. The results are often visualized as 3D contour maps, where different colored regions indicate areas where modifying the steric bulk or electrostatic properties would likely increase or decrease activity. unar.ac.id

CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the structural requirements for activity. unar.ac.id

Studies on quinazoline-4(3H)-one analogs as EGFR inhibitors have successfully developed robust 3D-QSAR models. nih.gov For example, one study reported CoMFA and CoMSIA models with high internal validation (Q² = 0.570 and 0.599, respectively) and external validation (R²pred = 0.657 and 0.681, respectively), indicating strong predictive power. nih.gov Similarly, a 3D-QSAR study on 6-arylquinazolin-4-amines as kinase inhibitors yielded reliable models with high R² and Q² values (e.g., 0.88 and 0.79 for the Clk4 target). nih.gov These models provide invaluable guidance for optimizing lead compounds by highlighting specific regions on the molecule where modifications are likely to be beneficial. unar.ac.id

| Model Type | Target | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (Predictive R²) | Source |

|---|---|---|---|---|---|

| CoMFA | EGFR | 0.855 | 0.570 | 0.657 | nih.gov |

| CoMSIA | EGFR | 0.895 | 0.599 | 0.681 | nih.gov |

| 3D-QSAR | Clk4 | 0.88 | 0.79 | - | nih.gov |

| 3D-QSAR | Dyrk1A | 0.85 | 0.82 | - | nih.gov |

Pharmacophore Modeling for Key Feature Identification

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound derivatives, pharmacophore models can be generated in two main ways:

Ligand-based: This approach is used when the 3D structure of the target protein is unknown. It involves superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. dovepress.com

Structure-based: When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site. dovepress.com

Pharmacophore models serve as 3D search queries for virtual screening of large chemical databases to identify novel compounds that possess the required features for activity. cnr.it Research on related 6-methylquinazolin-4(3H)-one derivatives used 3D structure-based pharmacophore models to screen a virtual library and select compounds for synthesis as potential binders for the BRD9 epigenetic reader. cnr.it This approach successfully identified new active compounds, demonstrating the utility of pharmacophore modeling in hit identification. cnr.it The combination of pharmacophore modeling with 3D-QSAR and molecular docking provides a powerful, multi-faceted computational strategy for the discovery and optimization of novel this compound-based therapeutic agents. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and conformational stability of protein-ligand complexes over time. nih.gov For derivatives of this compound, MD simulations provide crucial insights into how these compounds interact with their biological targets, elucidating the stability of binding modes predicted by molecular docking.

The process typically begins after an initial docking pose of the quinazolinone derivative in the protein's active site is obtained. The entire system, including the protein, the ligand, solvent molecules (typically water), and ions to maintain physiological concentration, is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, often on the nanosecond scale. nih.gov

Key analyses performed during and after MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound within the binding pocket. nih.govmdpi.com For example, in studies of quinazolinone derivatives targeting phosphodiesterase 7 (PDE7), stable RMSD values of around 0.8 Å for the protein backbone indicated insignificant fluctuations and a stable complex. nih.gov

Binding Free Energy Calculations: Methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔG_bind) of the ligand to its target. This value is an important indicator of the binding affinity and the likelihood of the interaction. nih.gov

Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and the amino acid residues of the protein are monitored. This includes hydrogen bonds, hydrophobic interactions, and π-π stacking. Analyzing the duration and frequency of these interactions helps identify the key residues responsible for anchoring the ligand in the active site. nih.gov For instance, simulations of quinazolinone-based inhibitors with PDE7A revealed that interactions with residues like Gln413, Phe384, and Phe416 were maintained for a significant portion of the simulation time, highlighting their importance for binding. nih.gov

These dynamic studies offer a more realistic representation of the binding event than static docking models, helping to refine the structure of this compound derivatives to enhance their stability and interaction profile with the target protein.

Table 1: Key Parameters and Findings from MD Simulations of Quinazolinone Derivatives

| Parameter Analyzed | Typical Software/Methodology | Insights Gained | Example Finding |

| System Stability | Root Mean Square Deviation (RMSD) analysis using packages like Amber or Desmond. | Assesses the conformational stability of the protein-ligand complex over the simulation time. | In a study on PDE7A inhibitors, the backbone of the complexes showed minimal fluctuation with RMSD values of about 0.8 Å over 100 ns, indicating high stability. nih.gov |

| Binding Affinity | Binding Free Energy (ΔG_bind) calculated via MM/GBSA or MM/PBSA methods. | Provides a quantitative estimate of the binding strength between the ligand and the protein. | Lower (more negative) ΔG_bind values correlate with higher binding affinity for quinazolinone derivatives targeting matrix metalloproteinase-13 (MMP-13). nih.gov |

| Key Interactions | Simulation Interaction Diagrams and contact frequency analysis. | Identifies crucial amino acid residues and the types of interactions (e.g., H-bonds, hydrophobic) that stabilize the ligand. | For a PDE7A inhibitor, interactions with Gln413 and Phe416 were observed for over 90% of the simulation, confirming them as key binding residues. nih.gov |

| Conformational Changes | Radius of Gyration (Rg) and Principal Component Analysis (PCA). | Reveals changes in the overall structure and compactness of the protein upon ligand binding. | Minimal fluctuations in Rg for a PARP-1 inhibitor complex suggested a high level of overall stability and no major conformational changes during the simulation. mdpi.com |

Virtual Screening Techniques for Novel Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For the this compound scaffold, virtual screening can be employed to discover novel derivatives with desired biological activities. This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

The two main approaches to virtual screening are:

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein.

Molecular Docking: This is the most common SBVS technique. A library of compounds, which can range from thousands to millions of molecules, is docked into the binding site of the target protein. researchgate.net The compounds are then ranked based on a scoring function that estimates their binding affinity. Hits with high scores and favorable binding poses are selected for further investigation. For example, docking studies were used to screen quinazolinone derivatives against the acetylcholinesterase (AChE) enzyme, with the best candidates showing strong interactions within the active site. researchgate.net

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown, but a set of molecules with known activity is available.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. This model is then used as a 3D query to search compound databases for molecules that match these features. mdpi.com This technique was successfully used to screen for dual inhibitors of CDK4/6 and aromatase. mdpi.com

The workflow for a virtual screening campaign to identify novel this compound derivatives typically involves several steps: database preparation, screening using either SBVS or LBVS methods, and post-screening analysis to filter and prioritize the hits. The most promising candidates are then synthesized and subjected to experimental biological evaluation. mdpi.com

Table 2: Virtual Screening Workflow for Identifying Novel Quinazolinone Derivatives

| Step | Description | Common Tools/Databases | Outcome |

| 1. Target & Library Preparation | The 3D structure of the target protein is prepared (e.g., adding hydrogens, removing water). A large library of chemical compounds is prepared for screening. | Protein Data Bank (PDB), ZINC, ChEMBL, PubChem | A prepared target structure and a database of screen-ready small molecules. |

| 2. Screening | The compound library is computationally screened against the target using either structure-based (docking) or ligand-based (pharmacophore) methods. | AutoDock, Glide, Discovery Studio, MOE | A ranked list of compounds based on their predicted binding affinity or fit to the pharmacophore model. |

| 3. Hit Selection & Filtering | The top-ranked compounds are selected. Filters, such as Lipinski's Rule of Five, are often applied to select for compounds with drug-like properties. | FAF-Drugs4, SwissADME | A smaller, refined list of "hit" compounds with a higher probability of being active and having good ADME properties. |

| 4. Post-Screening Analysis | The binding modes of the top hits are visually inspected and analyzed to ensure key interactions with the target protein are present. | PyMOL, VMD, Discovery Studio | A final selection of the most promising lead candidates for experimental validation. |

Density Functional Theory (DFT) Based Analyses for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. redalyc.org It has become a vital tool in computational chemistry for predicting the electronic properties and chemical reactivity of molecules like this compound and its derivatives. nih.gov

DFT calculations can determine a variety of molecular properties and reactivity descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. nih.gov

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It is used to visualize the charge distribution and predict how a molecule will interact with other species. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas prone to nucleophilic attack. nih.gov This allows for the identification of the most reactive sites on the this compound scaffold for potential modification.

By calculating these properties, DFT provides a theoretical framework to understand the structure-activity relationships of this compound derivatives, guiding the synthesis of new compounds with optimized electronic features for enhanced biological activity.

Table 3: Key DFT Descriptors for Analyzing Chemical Reactivity

| Descriptor | Formula (based on Koopman's Theorem) | Chemical Significance | Application for this compound Derivatives |

| HOMO-LUMO Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. | Comparing the ΔE of different derivatives can predict their relative stability and potential for engaging in chemical reactions. |

| Electronegativity (χ) | χ ≈ - (E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons in a chemical bond. | Helps to understand the charge transfer characteristics of the molecule during interactions with a biological target. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Represents the resistance of the molecule to deformation or change in its electron cloud. | A higher hardness value implies lower reactivity. This can be used to tune the reactivity profile of the derivatives. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Quantifies the ability of the molecule to act as an electrophile (electron acceptor). | Predicts the propensity of the molecule to accept electrons from a nucleophilic residue in a protein's active site. |

| Molecular Electrostatic Potential (MESP) | N/A (Calculated surface) | Visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Identifies specific atoms or regions on the quinazolinone ring that are most likely to participate in intermolecular interactions. |

Pharmacological Potentials and Molecular Mechanisms of Action of 6 Iodoquinazolin 4 One Derivatives

Anticancer Activities and Associated Mechanisms of 6-Iodoquinazolin-4-one Derivatives

Derivatives of this compound have emerged as a prominent class of compounds in anticancer research. Their efficacy is rooted in their ability to interfere with multiple cellular processes that are critical for the growth and proliferation of cancer cells. These mechanisms include the inhibition of essential kinases, modulation of the cell cycle leading to programmed cell death, and disruption of DNA replication through topoisomerase inhibition.

Kinase Inhibition

The quinazoline (B50416) scaffold is a well-established pharmacophore for kinase inhibitors, and this compound serves as a key precursor for many potent derivatives targeting a range of kinases involved in cancer progression. nih.gov These derivatives often function as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding domain. mdpi.commdpi.com

EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) family of tyrosine kinases is a crucial target in cancer therapy, as its overexpression is linked to numerous tumors. mdpi.comresearchgate.net Several 4-aminoquinazoline derivatives, which can be synthesized from a this compound precursor, have been developed as EGFR inhibitors. nih.gov For instance, certain 6-alkoxy-4-substituted-aminoquinazolines and 6-arylureido-4-anilinoquinazoline derivatives exhibit potent antitumor activity with IC50 values in the nanomolar range against EGFR. scispace.comnih.gov Molecular docking studies have shown that these compounds can act as ATP-competitive type-I inhibitors, interacting with key residues in the EGFR active site. mdpi.comnih.gov Similarly, derivatives have demonstrated potent inhibitory activity against HER2, another member of the ErbB family, with some compounds acting as ATP-competitive type-I or non-competitive type-II inhibitors. mdpi.comnih.gov

PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is vital for cellular survival, proliferation, and apoptosis. nih.gov The p110α subunit (PI3Kα) is frequently mutated in human cancers, making it a prime therapeutic target. nih.gov Novel 4-aminoquinazoline derivatives have been synthesized and shown to possess selective inhibitory activity against PI3Kα over other isoforms. nih.gov

Clk4 and Dyrk1A Inhibition: Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk) are involved in regulating pre-mRNA splicing, a process often dysregulated in diseases like cancer. mdpi.comresearchgate.netresearchgate.net A series of substituted 6-arylquinazolin-4-amines have been identified as potent and selective inhibitors of Clk1, Clk4, and Dyrk1A. mdpi.comresearchgate.netmdpi.com These compounds act as ATP-competitive inhibitors, and their selectivity for the Clk family and Dyrk1A suggests a relationship between these two enzyme classes. mdpi.com One potent analog demonstrated remarkable selectivity for Clk1, Clk4, and Dyrk1A when screened against a panel of over 400 kinases. mdpi.com The binding potency for Dyrk1A for some analogs reached the nanomolar range (e.g., 27 nM). mdpi.com

| Derivative Class | Target Kinase(s) | Potency (IC50/Binding) | Mechanism of Action |

| 6-Arylquinazolin-4-amines | Clk1, Clk4, Dyrk1A | < 100 nM; 27 nM (for Dyrk1A) mdpi.com | ATP-competitive inhibition mdpi.com |

| 4-Aminoquinazoline derivatives | PI3Kα | Selective inhibition over other isoforms nih.gov | Not specified |

| 6-Arylureido-4-anilinoquinazolines | EGFR | 11.66–867.1 nM nih.gov | ATP-competitive inhibition nih.gov |

| Quinazolin-4(3H)-one derivatives | EGFR, HER2 | Potent inhibitory activity mdpi.comnih.gov | ATP-competitive (Type-I) or non-competitive (Type-II) mdpi.comnih.gov |

Cell Cycle Modulation and Apoptosis Induction

A key strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells and induce their death. Derivatives of quinazolin-4-one have been shown to effectively modulate the cell cycle and trigger apoptosis.

Several studies have demonstrated that these compounds can arrest the cell cycle at different phases. For example, certain novel quinazolinone derivatives cause cell cycle arrest in the G1 phase. This is achieved through the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for the G1-S transition. Other derivatives, such as a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone, induce mitotic arrest by causing a G2/M-phase cell cycle blockade. mdpi.com This arrest is often followed by the induction of apoptosis, or programmed cell death. mdpi.com

The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds. Mechanistic studies have shown that quinazolinone derivatives can induce both early and late apoptosis. This process is often mediated by changes in the expression of key regulatory proteins. For instance, treatment with these compounds can lead to an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, an increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade, has been observed.

| Derivative Class | Effect on Cell Cycle | Apoptotic Mechanism | Key Molecular Markers |

| 1,3-Benzodioxole quinazolinone derivative | G1 phase arrest | Induction of early and late apoptosis | Inhibition of CDK4/6; Upregulation of Bax; Downregulation of Bcl-2; Increased caspase-3 |

| 6,7-Disubstituted-2-(3-fluorophenyl)quinazolinone | G2/M phase arrest mdpi.com | Mitotic arrest followed by apoptosis mdpi.com | Upregulation of cell cycle protein B; Enhanced Ser10 phosphorylation of histone H3; PARP cleavage mdpi.com |

| 6-Nitro-4-substituted quinazolines | G2/M phase arrest | Induction of apoptosis | Not specified |

| 4-Hydroxyquinazoline (B93491) derivatives | Not specified | Concentration-dependent induction of apoptosis | Stimulation of intracellular ROS; Depolarization of mitochondrial membrane |

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them important targets for anticancer drugs. Quinazoline derivatives have been identified as inhibitors of both Type I and Type II topoisomerases.

Research into 6,7-disubstituted-quinazolin-5,8-dione derivatives revealed strong inhibitory activity against both topoisomerase I and II. The substitution pattern on the quinazoline core was found to be crucial for activity. For instance, attaching an arylamino group at the C-6 position with bromo, methyl, or methoxy (B1213986) substitutions at the C-2 position of the aryl ring enhanced the inhibitory effect. In contrast, substitution at the C-4 position of the aryl ring led to a decrease in activity. These findings highlight the potential of the quinazoline scaffold in developing dual topoisomerase inhibitors for cancer therapy.

Antimicrobial Activities and Mechanistic Insights

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents. They exhibit a broad spectrum of activity against various pathogenic bacteria and fungi, operating through mechanisms that disrupt essential cellular functions. scispace.com

Antibacterial Efficacy and Cell Wall/DNA Interaction Mechanisms

Derivatives of this compound have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one exhibited significant activity against Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. Similarly, novel Schiff bases derived from 6-iodoquinazoline (B1454157) have shown remarkable activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.

One of the primary mechanisms underlying the antibacterial action of quinazolinone derivatives is the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov The interaction with DNA gyrase has been suggested as a key target for these compounds. Additionally, the lipophilicity of the molecules, which can be modified by adding certain radicals, may contribute to their efficacy by enhancing solubility in the bacterial cell membrane and increasing binding to the active sites of enzymes involved in DNA replication and protein synthesis.

| Derivative/Compound | Bacterial Strain(s) | Potency (MIC) | Proposed Mechanism |

| 6-Iodoquinazoline-based Schiff base (Compound 10) | Bacillus subtilis | 1.90 µg/ml | Not specified |

| 6-Iodoquinazoline-based Schiff base (Compound 10) | Staphylococcus aureus | 3.9 µg/ml | Not specified |

| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa | Significant activity (qualitative) | Not specified |

| Hydrazone derivatives of quinazolin-4(3H)-one | E. coli, S. aureus, B. subtilis, S. typhimurium | 4-8 µg/mL | DNA gyrase inhibition |

Antifungal Spectrum and Targets

The antifungal potential of this compound derivatives has also been well-documented. Studies have shown these compounds to be effective against a variety of fungal pathogens.

For instance, 6-iodoquinazoline-based Schiff bases were tested against four fungal strains, with some compounds showing notable activity. One derivative, in particular, demonstrated significant efficacy against Aspergillus fumigatus and Syncephalastrum racemosum, with MIC values of 15.63 µg/ml and 62.50 µg/ml, respectively. Another study focused on 3-{4-[6-(substituted phenyl)-2-thioxo-1,2,5,6-tetrahydropyrimidin-4-yl] phenyl}-6-iodo-2-thioxo-2,3-dihydroquinazolin-4-one derivatives. These compounds were evaluated against Candida albicans, Aspergillus niger, and Aspergillus clavatus. The results indicated that some of the synthesized compounds exhibited considerable antifungal activity, positioning them as potential candidates for the development of new antifungal therapies. The broad-spectrum antimicrobial activity of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogs further underscores the versatility of this chemical scaffold. scispace.com

| Derivative Class | Fungal Strain(s) | Potency (MIC) |

| 6-Iodoquinazoline-based Schiff base (Compound 10) | Aspergillus fumigatus | 15.63 µg/ml |

| 6-Iodoquinazoline-based Schiff base (Compound 10) | Syncephalastrum racemosum | 62.50 µg/ml |

| 6-Iodo-2-thioxo-quinazolinone derivatives | Candida albicans, Aspergillus niger, Aspergillus clavatus | Significant activity (qualitative) |

Antitubercular Potential (e.g., Inhibition of Mycobacterial NDH-2)

Quinazolinone derivatives, including those with an iodo-substitution at the 6-position, have been identified as a promising class of compounds with potential antitubercular activity. researchgate.netnih.gov Research into 6-iodoquinazoline derivatives has revealed important structure-activity relationships. For instance, studies on 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one derivatives showed that the nature of the substituent at the 4-position is critical for activity. Specifically, 4-alkylthio derivatives demonstrated antitubercular effects, whereas the corresponding 4-alkyloxy derivatives were inactive. researchgate.net This suggests that the alkylthio group attached to an electron-deficient carbon may act as a key pharmacophore for antitubercular activity. researchgate.net

A primary molecular target for these compounds in Mycobacterium tuberculosis (Mtb) is the type II NADH dehydrogenase (NDH-2). researchgate.net This enzyme is a crucial component of the mycobacterial respiratory chain, responsible for transferring electrons from NADH into the electron transport chain to generate ATP. researchgate.netnih.gov Crucially, NDH-2 is absent in the mammalian genome, making it an attractive and selective target for developing new antitubercular drugs with potentially fewer side effects. researchgate.netnih.gov Small molecules, including scaffolds like 2-mercapto-quinazolinones, have been shown to inhibit NDH-2 with nanomolar potencies, blocking ATP synthesis and exerting bactericidal activity against Mtb. researchgate.netdundee.ac.uk Enzyme kinetic studies suggest that some quinazolinone inhibitors bind to an allosteric site on NDH-2, leading to noncompetitive inhibition. dundee.ac.uk

Further studies on dihydroquinazolin-4(1H)-one derivatives have identified compounds with significant activity against both the drug-susceptible H37Rv strain and multidrug-resistant (MDR) strains of Mtb, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL. nih.gov

Table 1: Antitubercular Activity of Selected Quinazolinone Derivatives

| Compound Scaffold | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-one (Compound 3l) | Mtb H37Rv | 2 µg/mL | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one (Compound 3m) | Mtb H37Rv | 2 µg/mL | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one (Compound 3k) | Mtb H37Rv | 4 µg/mL | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one (Compound 3k) | MDR-Mtb | 16 µg/mL | nih.gov |

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of quinazolinone derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov COX enzymes are key to the inflammatory process, catalyzing the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation, making it a primary target for anti-inflammatory drugs. nih.govmdpi.com

Several quinazolinone derivatives have been synthesized and evaluated as selective inhibitors of COX-2, which is considered a more desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govresearchgate.net Studies have shown that conjugating quinazolinones with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) can lead to potent and selective COX-2 inhibitors. nih.gov Some of these novel derivatives have demonstrated COX-2 selectivity equipotent to the commercial drug celecoxib. nih.gov

Conversely, other research efforts have focused on developing selective COX-1 inhibitors based on the quinazoline core, as COX-1 has been identified as a promising target in the treatment of certain cancers and neurodegenerative disorders. nih.gov In one study, several synthesized quinazoline derivatives exhibited high selectivity for COX-1, with the most potent compound showing an IC50 value of 64 nM. nih.gov

Table 2: COX Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound Series | Target Enzyme | Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| 2,4,7-substituted quinazolines (Compound 9b) | COX-1 | 0.064 µM | Totally COX-1 selective | nih.gov |

| Quinazolinones conjugated with indole acetamide (Compound 4b) | COX-2 | 0.05 µM | SI > 2000 | nih.gov |

| Quinazolinones conjugated with ibuprofen (Compound 7c) | COX-2 | 0.06 µM | SI > 1667 | nih.gov |

| Quinazolinones conjugated with thioacetohydrazide (Compound 13b) | COX-2 | 0.05 µM | SI > 2000 | nih.gov |

Antiviral Activities and Replication Pathway Modulation

The quinazolinone scaffold is a structural feature in compounds that exhibit a range of antiviral activities. mdpi.com Derivatives have been developed to target various viruses by interfering with critical stages of the viral life cycle, such as replication.

For example, novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety have been synthesized and tested for their antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com Several of these compounds demonstrated significant protective and curative activities against TMV, with some showing better efficacy than the commercial antiviral agent Ribavirin. mdpi.com The mechanism of action for some antiviral compounds involves inhibiting viral replication, potentially by targeting viral polymerase activity. nih.gov Studies on other heterocyclic compounds have shown that they can suppress viral RNA replication and transcription. nih.govnih.gov

In the context of influenza virus, isoquinolone derivatives (a related heterocyclic scaffold) have been identified as inhibitors of both influenza A and B viruses. nih.gov Their mechanism involves the suppression of the viral RNA replication step by targeting the viral polymerase complex. nih.gov This modulation of the replication pathway prevents the virus from propagating within host cells.

Anticonvulsant Potentials

Quinazolin-4(3H)-one derivatives have long been recognized for their anticonvulsant and central nervous system (CNS) depressant activities. mdpi.com The historical compound methaqualone, a quinazolinone derivative, was known for its sedative-hypnotic and anticonvulsant properties. mdpi.com Modern research focuses on modifying this core structure to develop safer and more effective antiepileptic drugs (AEDs). nih.gov

The primary proposed mechanism of action for the anticonvulsant effects of many quinazolinone derivatives is the positive allosteric modulation of the GABA-A receptor. mdpi.com GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the brain, and enhancing its effects can suppress the excessive neuronal excitability that leads to seizures. epilepsysociety.org.uk In vivo studies using the pentylenetetrazole (PTZ)-induced seizure model in mice have confirmed the anticonvulsant potential of newly synthesized 2,3-disubstituted quinazolin-4(3H)-one derivatives. mdpi.com The effects of these compounds were antagonized by flumazenil, a known benzodiazepine (B76468) antagonist, which further supports the hypothesis that they act on the GABA-A receptor. mdpi.com

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for anticonvulsant activity, and molecular docking studies suggest that these derivatives bind to the GABA-A receptor, which could be their primary mechanism of action. mdpi.comnih.gov

Antioxidant Activities

Derivatives of quinazolin-4-one have been extensively evaluated for their antioxidant properties. mdpi.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can neutralize these harmful species. The antioxidant potential of quinazolinone derivatives is often assessed using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and nitric oxide (NO) scavenging assay. sapub.orgnih.govorientjchem.org

The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. sapub.org The introduction of phenolic groups onto the quinazolinone scaffold has been a successful strategy to enhance antioxidant activity. mdpi.com In particular, ortho-diphenolic derivatives have shown a stronger antioxidant effect than standard reference compounds like ascorbic acid and Trolox in some studies. mdpi.com The scavenging ability of these compounds is often concentration-dependent. orientjchem.org

Table 3: In Vitro Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound Series | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrogallol derivatives of quinazolin-4(3H)-one (Compound 5a) | ABTS˙+ | 2.34 µM | nih.gov |

| Pyrogallol derivatives of quinazolin-4(3H)-one (Compound 5a) | DPPH˙ | 4.33 µM | nih.gov |

| Pyrogallol derivatives of quinazolin-4(3H)-one (Compound 5c) | ABTS˙+ | 2.41 µM | nih.gov |

| Pyrogallol derivatives of quinazolin-4(3H)-one (Compound 5d) | DPPH˙ | 4.46 µM | nih.gov |

| Ascorbic Acid (Reference) | ABTS˙+ | 3.41 µM | nih.gov |

| Trolox (Reference) | DPPH˙ | 6.12 µM | nih.gov |

Other Reported Biological Activities and their Underlying Molecular Bases

Beyond the activities previously discussed, the this compound scaffold and its derivatives have been associated with a variety of other biological effects, most notably antimicrobial properties.

Several studies have focused on the synthesis and evaluation of this compound derivatives as antibacterial and antifungal agents. uitm.edu.myresearchgate.net For instance, a series of 6-iodo-2-methyl quinazolin-4-one derivatives demonstrated significant antibacterial activity against a panel of microorganisms including Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net Another study synthesized novel 6-iodoquinazoline-based Schiff bases and found that several of the compounds exhibited remarkable broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. uitm.edu.my The mechanism for these antimicrobial actions is often related to the disruption of essential cellular processes in the microbes, though specific targets can vary. The diverse pharmacological profile of quinazolinones also includes anticancer, antimalarial, and analgesic activities, making this heterocyclic system a privileged scaffold in medicinal chemistry. nih.gov

Utility of 6 Iodoquinazolin 4 One As a Key Intermediate in Complex Organic Synthesis

Precursor Role in the Synthesis of Established Pharmaceutical Agents (e.g., Lapatinib)